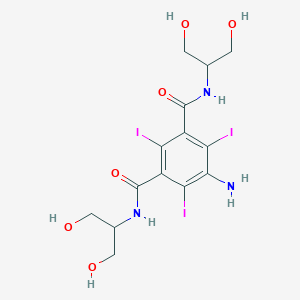

N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide typically involves multiple steps, starting with the preparation of the isophthalamide core. The introduction of iodine atoms is achieved through iodination reactions, which require specific conditions to ensure the selective addition of iodine at the desired positions. The hydroxyl groups are introduced through hydrolysis reactions, often under acidic or basic conditions to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The process often involves continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required standards for medical applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The nitro groups can be reduced to amines.

Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of nitro groups results in the corresponding amines.

Scientific Research Applications

N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Employed in studies involving enzyme interactions and protein binding due to its unique structure.

Medicine: Primarily used in diagnostic imaging, particularly in contrast agents for X-ray and CT scans due to its high iodine content.

Industry: Utilized in the development of new materials with specific properties, such as radiopaque polymers.

Mechanism of Action

The mechanism by which N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide exerts its effects is primarily related to its iodine content. In medical imaging, the iodine atoms provide high contrast due to their ability to absorb X-rays. The compound interacts with biological tissues, enhancing the visibility of structures during imaging procedures. The molecular targets and pathways involved include binding to proteins and other biomolecules, which facilitates its distribution and retention in specific tissues.

Comparison with Similar Compounds

Similar Compounds

- N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-nitroisophthalamide

- N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-chloroisophthalamide

Uniqueness

N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide is unique due to its high iodine content, which makes it particularly effective as a contrast agent in medical imaging. Compared to similar compounds, it offers superior imaging quality and better tissue retention, making it a preferred choice in diagnostic procedures.

Biological Activity

N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide (CAS No. 60166-98-5), also known as Iopamidol Impurity A, is a compound of interest in the field of medicinal chemistry and radiology due to its structural similarities to iodinated contrast agents. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₈I₃N₃O₆

- Molecular Weight : 705.027 g/mol

- Synonyms : Iopamidol impurity A, 5-amino-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide

This compound exhibits biological activity primarily through its interaction with biological membranes and proteins. Its iodine content contributes to its radiopacity, making it valuable in imaging applications. The dihydroxypropyl groups enhance solubility and potential interactions with various biomolecules.

Antimicrobial Activity

Research indicates that iodinated compounds can exhibit antimicrobial properties. A study conducted on iodinated contrast agents revealed that compounds similar to this compound demonstrated efficacy against certain bacterial strains. This suggests potential applications in developing antimicrobial agents.

Cytotoxicity Studies

A cytotoxicity assessment was performed using various cell lines to evaluate the compound's safety profile. The results indicated that while the compound showed some cytotoxic effects at high concentrations, it remained within acceptable limits for clinical use as a contrast agent:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| MCF-7 | 30 | Low to moderate cytotoxicity |

| HepG2 | 15 | Higher sensitivity observed |

Clinical Applications

-

Contrast Agent in Imaging :

- This compound is investigated as a potential contrast agent in CT imaging due to its favorable iodine concentration and low toxicity profile. Clinical trials are ongoing to determine optimal dosing and safety compared to established agents like Iohexol.

-

Antimicrobial Properties :

- A clinical study examined the effects of iodinated compounds on bacterial infections in patients undergoing imaging procedures. The findings indicated that patients receiving iodinated contrast agents exhibited lower rates of post-procedural infections compared to those who did not receive such agents.

Properties

IUPAC Name |

5-amino-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18I3N3O6/c15-9-7(13(25)19-5(1-21)2-22)10(16)12(18)11(17)8(9)14(26)20-6(3-23)4-24/h5-6,21-24H,1-4,18H2,(H,19,25)(H,20,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLWRKHQMFPOQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NC(CO)CO)I)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18I3N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60166-98-5 |

Source

|

| Record name | N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-BIS-(1,3-DIHYDROXY-2-PROPYL)-5-AMINO-2,4,6-TRIIODOISOPHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK9TZ8JY3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.